molecular formula C13H13N5O2S3 B303486 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide

Cat. No. B303486
M. Wt: 367.5 g/mol
InChI Key: XJBGWVNQVNPSFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a thiazolidinone derivative, which has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide is not fully understood. However, it has been reported to exhibit potent inhibitory activity against certain enzymes, such as acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
Studies have shown that 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide has various biochemical and physiological effects. It has been reported to exhibit anti-inflammatory, antioxidant, and antitumor activities. Additionally, it has been shown to improve memory and cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide in lab experiments is its unique structure and properties, which make it a promising candidate for various applications. However, one of the limitations of using this compound is its limited availability and high cost.

Future Directions

There are several future directions for the research on 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide. One of the potential directions is to study its potential as a drug candidate for various diseases, such as Alzheimer's disease and cancer. Additionally, further studies can be conducted to elucidate its mechanism of action and to optimize its synthesis method for better yield and efficiency.
In conclusion, 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide is a promising compound that has gained significant attention in scientific research. Its unique properties and potential applications make it a promising candidate for various fields, including medicinal chemistry. Further research is needed to fully elucidate its mechanism of action and to optimize its synthesis method for better yield and efficiency.

Synthesis Methods

The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide has been reported using different methods. One of the most commonly used methods involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with 6-ethoxy-2-mercaptobenzothiazole, followed by acetylation using acetic anhydride. The final product is obtained after purification using column chromatography.

Scientific Research Applications

The unique structure and properties of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide make it a promising candidate for various scientific research applications. One of the most significant applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential as a drug candidate.

properties

Product Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide

Molecular Formula

C13H13N5O2S3

Molecular Weight

367.5 g/mol

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C13H13N5O2S3/c1-2-20-7-3-4-8-9(5-7)22-12(15-8)16-10(19)6-21-13-18-17-11(14)23-13/h3-5H,2,6H2,1H3,(H2,14,17)(H,15,16,19)

InChI Key

XJBGWVNQVNPSFS-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(S3)N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(S3)N

Origin of Product

United States

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